7H-Purin-6-amine-15N
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Overview
Description
7H-Purin-6-amine-15N is a nitrogen-labeled derivative of adenine, a purine derivative with the molecular formula C5H5N4^15N. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in biochemical and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purin-6-amine-15N typically involves the incorporation of the nitrogen-15 isotope into the purine ring. One common method is the reaction of 6-chloropurine with ammonia-15N under specific conditions to replace the chlorine atom with an amino group containing the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7H-Purin-6-amine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
7H-Purin-6-amine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nitrogen metabolism and purine biosynthesis.
Biology: Helps in understanding DNA and RNA synthesis and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting purine metabolism.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 7H-Purin-6-amine-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical pathways. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
Adenine: The non-labeled version of 7H-Purin-6-amine.
7H-Purin-6-amine: Without the nitrogen-15 isotope.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth studies.
Uniqueness
The uniqueness of 7H-Purin-6-amine-15N lies in its isotopic labeling, which provides a powerful tool for tracing and studying nitrogen-related biochemical processes. This makes it particularly valuable in research areas requiring precise molecular tracking and analysis .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1 |
InChI Key |
GFFGJBXGBJISGV-PTQBSOBMSA-N |
Isomeric SMILES |
C1=NC2=NC=NC(=C2N1)[15NH2] |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.